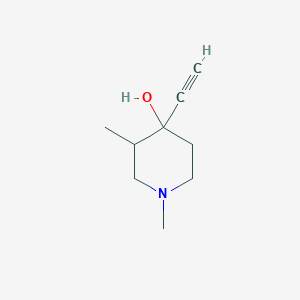

4-Ethynyl-1,3-dimethylpiperidin-4-ol

Description

Properties

IUPAC Name |

4-ethynyl-1,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-9(11)5-6-10(3)7-8(9)2/h1,8,11H,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQZPZHXOIOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpiperidin-4-one with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the ethynylation process. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

4-Ethynyl-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-Ethynyl-1,3-dimethylpiperidin-4-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Ethynyl-Substituted Piperidine Derivatives

- 4-Ethynyl-1-methyl-1H-pyrazole (8a) : Synthesized via desilylation of a trimethylsilyl-protected precursor using K₂CO₃/MeOH, yielding 90% product with a melting point of 44°C .

- 4-Ethynyl-1,3,5-trimethyl-1H-pyrazole (8b) : Prepared similarly, achieving 91% yield and higher thermal stability (m.p. 93–94°C) due to increased methyl substitution .

- 4-Ethynyl-1,2-dimethylpyrazolium tetrafluoroborate (9a) : Formed via methylation with trimethyloxonium tetrafluoroborate, exhibiting mesoionic allenylidene resonance forms and high thermal stability (decomposes at 320°C) .

Key Insight : Ethynyl-substituted heterocycles like pyrazoles show enhanced stability with methyl groups, but piperidine derivatives (e.g., 4-Ethynyl-1,3-dimethylpiperidin-4-ol) may exhibit distinct solubility and reactivity due to the hydroxyl group and saturated ring system.

Piperidin-4-ol Derivatives

- 2,2,6,6-Tetramethylpiperidin-4-ol: A sterically hindered analog used as a stabilizer in polymers. Substituents like hydroxyethyl or octadecanoyloxy groups modify its hydrophobicity and application scope .

- 4-Tertiary-butoxy aminomethyl-1-(2-phenylethyl)-piperidin-4-ol: Synthesized via Boc protection with di-tert-butyl dicarbonate, highlighting the role of bulky groups in directing reactivity .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Electronic Properties :

- Ethynyl groups in pyrazolium salts (e.g., 9a) exhibit resonance stabilization between alkynyl and allenylidene forms, confirmed by DFT calculations .

- In contrast, the ethynyl group in this compound may participate in hydrogen bonding with the hydroxyl group, altering its electronic environment compared to aromatic analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethynyl-1,3-dimethylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, piperidine derivatives with ethynyl groups can be synthesized via Sonogashira coupling or alkylation reactions. Key parameters include solvent choice (e.g., ethanol, methanol), catalysts (e.g., palladium for coupling), and temperature control (60–100°C). Evidence from similar compounds suggests that substituent positioning (e.g., 3-methylphenyl vs. 4-methylphenyl) significantly impacts reaction efficiency .

- Optimization : Green chemistry approaches, such as using deep eutectic solvents, can enhance yield while reducing environmental impact .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR : The hydroxyl (-OH) proton appears as a broad singlet (~1–5 ppm), while ethynyl protons resonate near 2.5–3.5 ppm. Piperidine ring protons split into multiplets (1.5–3.0 ppm) .

- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) are diagnostic.

- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₉H₁₅NO), and fragmentation patterns reflect cleavage at the piperidine ring or ethynyl group .

Intermediate Research Questions

Q. What are the key functional groups in this compound that influence its reactivity in substitution or oxidation reactions?

- Reactive Sites :

- Ethynyl group : Participates in click chemistry (e.g., Huisgen cycloaddition) or halogenation.

- Hydroxyl group : Susceptible to oxidation (→ ketone) or esterification.

- Piperidine ring : Undergoes alkylation or ring-opening under acidic conditions.

- Case Study : In analogous compounds, the 4-hydroxy group on piperidine enhances hydrogen bonding with biological targets, while ethynyl groups improve metabolic stability .

Q. How do steric and electronic effects of the 1,3-dimethyl substituents affect the compound’s conformational stability?

- Steric Effects : The 1,3-dimethyl groups restrict piperidine ring puckering, favoring chair conformations. Computational studies (DFT) show increased torsional strain when substituents are axial .

- Electronic Effects : Methyl groups donate electron density, stabilizing the hydroxyl group’s deprotonation (pKa ~9–10) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reported biological activity (e.g., enzyme inhibition or receptor modulation)?

- Case Study : Piperidine derivatives with ethynyl groups show affinity for neurotransmitter receptors (e.g., dopamine, serotonin). Molecular docking simulations suggest the ethynyl group occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with active-site residues .

- Experimental Validation : Radioligand binding assays (e.g., using [³H]spiperone for dopamine D2 receptors) quantify affinity (Ki values). Dose-response curves (EC₅₀/IC₅₀) validate functional activity .

Q. How can researchers resolve contradictions in published data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic clearance)?

- Data Analysis :

- Bioavailability : Low oral bioavailability (<30%) in rodents may stem from first-pass metabolism. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can clarify metabolic pathways .

- Species Variability : Cross-species comparisons (e.g., rat vs. human hepatocytes) identify interspecies differences in glucuronidation or sulfation .

- Advanced Tools : Use LC-MS/MS for metabolite profiling and PBPK modeling to predict human pharmacokinetics .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during large-scale synthesis?

- Precise Temperature Control : Maintain reactions below 80°C to prevent ethynyl group polymerization .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) during ethynylation .

- Catalyst Screening : Test Pd/Cu ratios in Sonogashira coupling to minimize homocoupling byproducts .

Q. How can computational modeling (e.g., QSAR, MD simulations) guide the design of this compound derivatives with improved target selectivity?

- QSAR : Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, electron-withdrawing groups on the piperidine ring may enhance receptor binding .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to identify critical binding residues and optimize substituent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.